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molecular formula C7H5FN2 B157962 5-fluoro-1H-benzo[d]imidazole CAS No. 1977-72-6

5-fluoro-1H-benzo[d]imidazole

Cat. No. B157962
M. Wt: 136.13 g/mol
InChI Key: ZDSUKNAKOLBIPX-UHFFFAOYSA-N
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Patent
US08247418B2

Procedure details

To the solution of 4-fluoro-benzene-1,2-diamine (10 g, 79.4 mmol) and triethylorthoformate (117 mL, 793 mmol) was added few drop of ethanol and the reaction mixture was refluxed at 150° C. overnight. The reaction mixture was concentrated and the residue was directly taken to the next step. [M+H]=137.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[CH2:10](OC(OCC)OCC)C>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]=[CH:10][NH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C(=CC1)N)N
Name
Quantity
117 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
Smiles
FC=1C=CC2=C(NC=N2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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